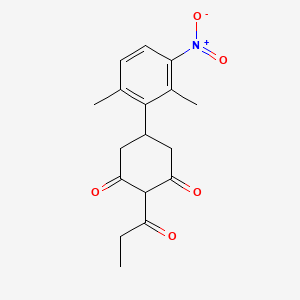![molecular formula C28H28N2O3 B14400548 Ethyl 5-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]pentanoate CAS No. 89838-84-6](/img/structure/B14400548.png)
Ethyl 5-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]pentanoate is a synthetic organic compound that features an imidazole ring substituted with triphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]pentanoate typically involves the following steps:
Formation of 1,4,5-triphenyl-1H-imidazole: This can be achieved by reacting benzil, benzaldehyde, and ammonium acetate in glacial acetic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]pentanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing esters to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of 5-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]pentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]pentanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 5-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]pentanoate is largely dependent on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. For example, imidazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Triphenylimidazole: A closely related compound with similar structural features but lacking the ester group.
1,3-Diazole Derivatives: Compounds like clemizole and etonitazene, which also contain imidazole rings and exhibit various biological activities.
Uniqueness
Ethyl 5-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]pentanoate is unique due to the combination of the imidazole ring with triphenyl substitution and an ester functional group
Properties
CAS No. |
89838-84-6 |
|---|---|
Molecular Formula |
C28H28N2O3 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
ethyl 5-(1,4,5-triphenylimidazol-2-yl)oxypentanoate |
InChI |
InChI=1S/C28H28N2O3/c1-2-32-25(31)20-12-13-21-33-28-29-26(22-14-6-3-7-15-22)27(23-16-8-4-9-17-23)30(28)24-18-10-5-11-19-24/h3-11,14-19H,2,12-13,20-21H2,1H3 |
InChI Key |
AIEAQDBEOIZCCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCOC1=NC(=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


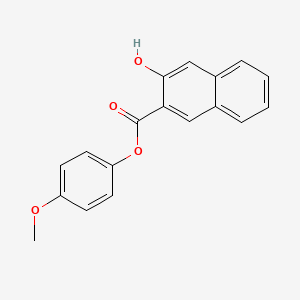
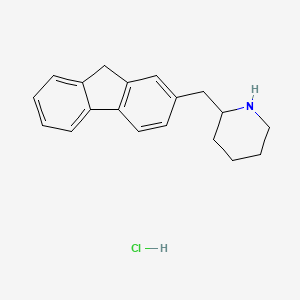
methanone](/img/structure/B14400474.png)
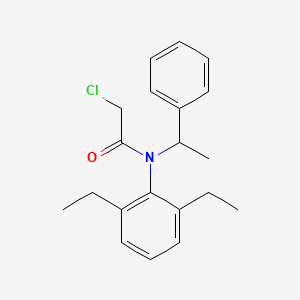
![1,4-Bis[4-(4-pentylcyclohexyl)cyclohexen-1-yl]benzene](/img/structure/B14400486.png)
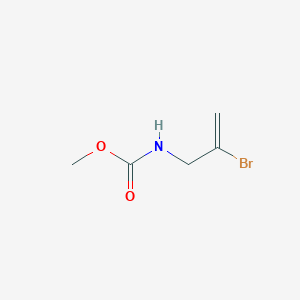

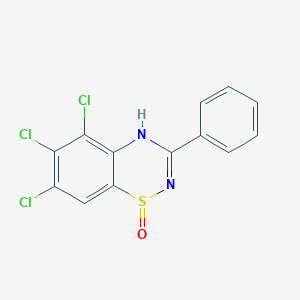
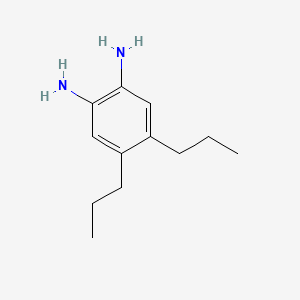
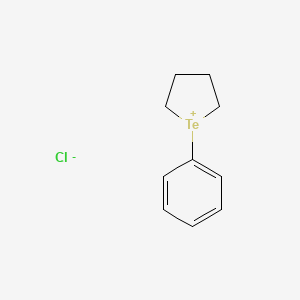
![Ethyl 3-[2-(pyrrolidin-1-yl)phenyl]prop-2-enoate](/img/structure/B14400536.png)
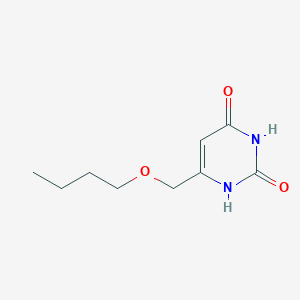
![(2-Ethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone](/img/structure/B14400540.png)
